molecular formula C15H17Cl2NO2 B14418549 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one CAS No. 81559-87-7

1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one

Cat. No.: B14418549
CAS No.: 81559-87-7
M. Wt: 314.2 g/mol
InChI Key: KGMDLXPSZQPTJM-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is a synthetic organic compound that features a dichlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one typically involves the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce the necessary functional groups.

    Addition of the Morpholine Ring: The intermediate is then reacted with morpholine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where one or more chlorine atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)ethanone: Similar structure but with a shorter carbon chain.

    1-(3,4-Dichlorophenyl)-3-(morpholin-4-yl)propan-1-one: Another similar compound with a different carbon chain length.

Uniqueness

1-(3,4-Dichlorophenyl)-5-(morpholin-4-yl)pent-1-en-3-one is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs

Properties

CAS No.

81559-87-7

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-morpholin-4-ylpent-1-en-3-one

InChI

InChI=1S/C15H17Cl2NO2/c16-14-4-2-12(11-15(14)17)1-3-13(19)5-6-18-7-9-20-10-8-18/h1-4,11H,5-10H2

InChI Key

KGMDLXPSZQPTJM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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